

The Pharmacological Profile of N-Oleoyldopamine (Yuanamide): A Technical Overview for Researchers

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Compound of Interest

Compound Name: Yuanamide

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Introduction

N-oleoyldopamine (OLDA), an endogenous N-acyldopamine, has emerged as a significant bioactive lipid with a range of potential pharmacological activities. Structurally, it is an amide conjugate of oleic acid and the neurotransmitter dopamine.^{[1][2]} This unique "hybrid" structure allows it to interact with multiple biological targets, positioning it as a molecule of interest for drug discovery and development professionals. This technical guide provides an in-depth summary of the current understanding of OLDA's pharmacological profile, including its mechanism of action, quantitative biological data, and the experimental methodologies used to elucidate its effects.

Core Pharmacological Activities

OLDA's primary pharmacological effects are centered around its potent agonism of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, modulation of the dopaminergic system, and activation of G-protein coupled receptor 119 (GPR119).

TRPV1 Receptor Agonism

OLDA is a selective and potent endogenous agonist of the TRPV1 receptor, an ion channel primarily expressed in sensory neurons that acts as a molecular detector of noxious stimuli.^[3]

[4] Its potency is comparable to that of capsaicin, the pungent compound in chili peppers and a well-known TRPV1 agonist.[2] This interaction is believed to be responsible for OLDA's effects on pain perception.

Quantitative Data: TRPV1 Receptor Activity

Parameter	Value	Species/System	Reference
Ki	36 nM	Human recombinant TRPV1	[2]
EC50 (Calcium Influx)	36 nM	VR1-transfected HEK293 cells	[5][6]
EC50 (Paw Withdrawal)	0.72 µg	Rat	[5][6]

Experimental Protocol: Calcium Influx Assay

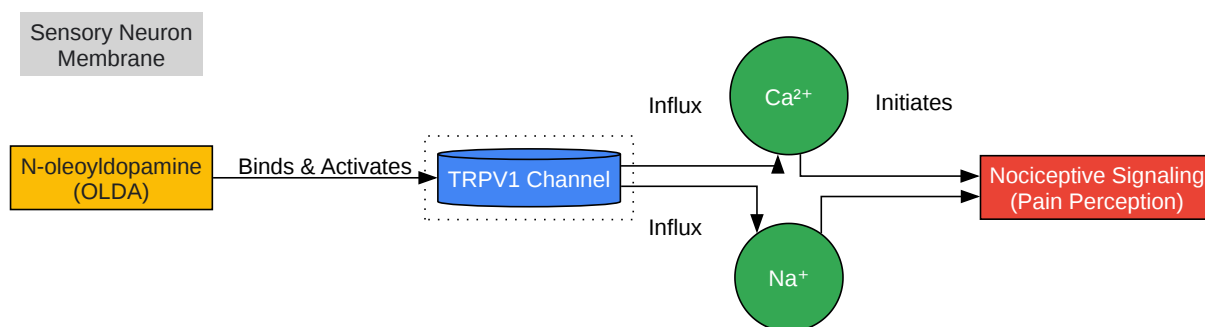
- Cell Line: Human Embryonic Kidney (HEK) 293 cells transfected with the vanilloid receptor type 1 (VR1).[5][6]
- Methodology: VR1-transfected HEK293 cells are loaded with a calcium-sensitive fluorescent dye. The baseline fluorescence is measured prior to the addition of OLDA. Upon addition of varying concentrations of OLDA, the influx of calcium into the cells through the activated TRPV1 channels leads to an increase in fluorescence intensity. This change in fluorescence is measured using a fluorometric imaging plate reader. The concentration of OLDA that produces 50% of the maximum calcium influx (EC50) is then calculated.[5][6]

Experimental Protocol: Paw Withdrawal Latency Assay

- Animal Model: Male Wistar rats.
- Methodology: A radiant heat source is applied to the plantar surface of the rat's hind paw. The time taken for the rat to withdraw its paw (paw withdrawal latency) is recorded. OLDA is administered, and the paw withdrawal latency is measured again. A reduction in latency indicates hyperalgesia (increased sensitivity to pain). The dose of OLDA that causes a 50%

reduction in the paw withdrawal latency (EC₅₀) is determined. The effects can be blocked by co-administration of a TRPV1 antagonist like iodo-resiniferatoxin.[5][6]

Signaling Pathway: OLDA-Mediated TRPV1 Activation



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Caption: OLDA binds to and activates the TRPV1 channel, leading to cation influx and nociception.

Dopaminergic System Modulation

OLDA has been shown to influence the central dopaminergic system, leading to changes in locomotor activity. It is capable of crossing the blood-brain barrier and is thought to act as a carrier of dopamine into the brain.[1]

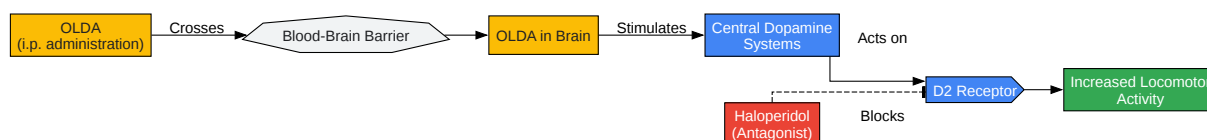
Quantitative Data: Locomotor Activity

Dose of OLDA (i.p.)	Mean Distance	Animal Model	Reference
	Traveled (cm) in 2 hours		
Vehicle	403 ± 89	Male Wistar rats	[1]
10 mg/kg	1213 ± 196	Male Wistar rats	[1]

Experimental Protocol: Locomotor Activity Monitoring

- Animal Model: Male Wistar rats.[1]
- Methodology: Rats are habituated to an open-field arena. Following habituation, they are administered OLDA intraperitoneally (i.p.) at various doses (e.g., 5-20 mg/kg). Their horizontal locomotor activity, measured as the total distance traveled, is then recorded over a specified period (e.g., 2 hours) using an automated activity monitoring system. To confirm the involvement of the dopamine system, a separate group of rats can be pre-treated with a dopamine receptor antagonist, such as haloperidol, before OLDA administration.[1]

Proposed Mechanism: OLDA-Induced Hyperlocomotion



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Caption: OLDA crosses the blood-brain barrier to stimulate central dopamine systems, leading to hyperlocomotion.

GPR119 Agonism and Glucose Homeostasis

More recent research has identified OLDA as an agonist for GPR119, a G-protein coupled receptor involved in glucose homeostasis.[7] Activation of GPR119 on pancreatic β -cells is known to stimulate insulin release.

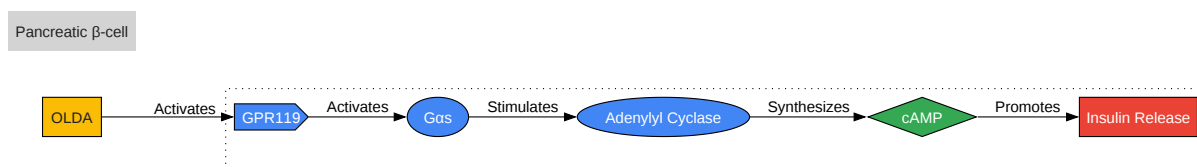
Experimental Finding: Insulin Release

OLDA was found to stimulate insulin release in the hamster insulinoma cell line HIT-T15, which expresses high levels of GPR119. This effect was not observed with N-arachidonoyldopamine (NADA), which is inactive at GPR119.[7]

Experimental Protocol: Insulin Release Assay

- Cell Line: Hamster insulinoma cell line HIT-T15.[7]
- Methodology: HIT-T15 cells are cultured under standard conditions. The cells are then treated with OLDA at various concentrations. After an incubation period, the cell culture supernatants are collected and the concentration of insulin is measured using a commercially available insulin immunoassay kit.[7]

Signaling Pathway: GPR119-Mediated Insulin Release



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Caption: OLDA activates GPR119 on pancreatic β -cells, leading to increased cAMP and insulin secretion.

Selectivity Profile

OLDA exhibits selectivity for the TRPV1 receptor over the cannabinoid receptor 1 (CB1) and is a poor substrate for fatty-acid amide hydrolase (FAAH), the primary enzyme responsible for the degradation of endocannabinoids like anandamide.[5][6] However, it is a potent inhibitor of 5-lipoxygenase.

Quantitative Data: Selectivity

Target	Parameter	Value	Species/System	Reference
Rat CB1 Receptor	Ki	1.6 μ M	Rat	[2]
FAAH	Inhibition	Very weak	-	[2]
5-Lipoxygenase	IC50	7.5 nM	Rat Basophilic Leukemia-1 (RBL-1) cells	[2]

Summary and Future Directions

N-oleoyldopamine (OLDA) is a multifaceted endogenous lipid with significant pharmacological potential. Its potent agonism at TRPV1 receptors suggests applications in pain modulation, while its ability to cross the blood-brain barrier and interact with the dopaminergic system opens avenues for neurological research. Furthermore, its activity at GPR119 highlights a potential role in the regulation of glucose metabolism.

Future research should focus on elucidating the detailed structure-activity relationships of OLDA to design more potent and selective analogs. In vivo studies are warranted to further explore its therapeutic potential in models of chronic pain, neurodegenerative disorders, and metabolic diseases. The dual action on both the central nervous system and peripheral metabolic targets makes OLDA a unique and compelling candidate for further drug development efforts.

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